Monocrotaline

Descripción general

Descripción

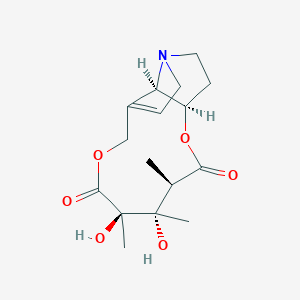

La monocrotalina es un alcaloide pirrolizidínico que se encuentra en plantas del género Crotalaria, como Crotalaria spectabilis y Crotalaria retusa . Este compuesto es conocido por sus propiedades bioactivas y ha sido estudiado ampliamente debido a sus efectos tóxicos en el hígado, los pulmones y los riñones . La monocrotalina es un sólido cristalino con una fórmula química de C16H23NO6 y una masa molar de 325.361 g/mol .

Métodos De Preparación

La monocrotalina se puede sintetizar a partir de aminoácidos por plantas del género Crotalaria . Los métodos de producción industrial implican la extracción del compuesto de las semillas de estas plantas. Un método implica la preparación de gel de monocrotalina, que incluye monocrotalina, carbómero-940, glicerina, azona, alcohol etílico absoluto, metilparabeno y agua destilada . El pH se ajusta a neutro utilizando trietanolamina .

Análisis De Reacciones Químicas

Metabolic Activation and Detoxification

MCT metabolism involves phase 1 oxidation and phase 2 conjugation, with species-specific outcomes:

Phase 1 Oxidation

-

Key Enzymes : Cytochrome P450 (CYP2A6 in humans, CYP2A family in rats) .

-

Reaction : MCT → Dehydrothis compound (DHM), a reactive intermediate .

Phase 2 Conjugation

-

Pathways :

Species Differences

-

Rats : Efficient detoxification via glutathione conjugation and hydrolysis .

-

Humans : Higher susceptibility due to lower CYP2A6 activity (4% of total hepatic CYPs vs. 2% in rats) .

Toxicity-Related Reactions

MCT toxicity arises from reactive intermediates:

DNA and Protein Binding

-

Mechanism : DHM and DHP form covalent adducts with DNA and proteins, leading to genotoxicity and organ damage .

-

Target Organs : Liver (centrilobular necrosis), lungs (pulmonary fibrosis), kidneys .

Pulmonary Hypertension

-

Mechanism : MCT binds to the extracellular calcium-sensing receptor (CaSR), inducing receptor assembly and endothelial injury .

Transport and Stability

-

Blood Transport : MCT and DHM are internalized by red blood cells (46.0% and 48.9% in 30 min, respectively), stabilized by plasma proteins .

-

Stability : DHR (dehydroretronecine) remains stable in plasma and red blood cells without polymerization .

Table 1: Key Metabolic Pathways

| Pathway | Products | Species-Specific Features |

|---|---|---|

| Oxidation | DHM, DHP | CYP2A6 (human), CYP2A (rat) |

| Glutathione | GSH-DHP, diGSH-DHP | Rat detoxification |

| Hydrolysis | Monocrotalic acid, DHP | Rat excretion |

Table 2: Toxicity Mechanisms

| Reaction Type | Target | Outcome |

|---|---|---|

| DNA Binding | Cellular DNA | Genotoxicity |

| CaSR Binding | Pulmonary endothelium | Pulmonary hypertension |

Research Highlights

-

Species-Specific Metabolism : Rats exhibit higher detoxification efficiency than humans due to glutathione conjugation .

-

CaSR Interaction : MCT induces pulmonary hypertension by activating CaSR, confirmed via NMR and FRET analysis .

-

Blood Transport : MCT metabolites are stabilized in red blood cells, facilitating systemic toxicity .

This comprehensive analysis underscores the complexity of MCT's chemical reactivity, emphasizing its dual role as a plant defense compound and a potent toxin in mammals.

Aplicaciones Científicas De Investigación

Induction of Pulmonary Hypertension Models

Monocrotaline is widely recognized for its utility in creating animal models of pulmonary hypertension. The compound induces selective damage to pulmonary artery endothelial cells, leading to the development of pulmonary hypertension. This model is crucial for studying the pathophysiology of the disease and testing potential therapeutic interventions.

Key Findings:

- Mechanism of Action: this compound binds to the extracellular calcium-sensing receptor (CaSR), triggering endothelial injury and subsequent pulmonary hypertension. Studies have demonstrated that inhibiting CaSR can significantly mitigate the hypertensive effects induced by this compound .

- Dose-Response Relationship: Research indicates that doses ranging from 50-60 mg/kg are effective in causing pulmonary vascular lesions without significant damage to other organs such as kidneys or liver .

Cardiovascular Research

This compound's impact extends beyond pulmonary hypertension; it also serves as a model for investigating right heart disease associated with pulmonary artery hypertension. The compound's administration leads to right ventricular hypertrophy and failure, providing insights into heart dysfunction mechanisms.

Case Studies:

- A study demonstrated that this compound administration at varying doses resulted in different rates of right ventricular hypertrophy and failure, highlighting sex differences in response due to hormonal influences .

- Monitoring physiological changes post-monocrotaline injection allows researchers to assess progression towards heart failure, making it a valuable tool for cardiovascular studies.

Evaluating Therapeutic Interventions

This compound models are instrumental in evaluating new therapeutic strategies for pulmonary hypertension. Various agents have been tested for their efficacy in reversing or preventing this compound-induced changes.

Therapeutic Insights:

- Dexamethasone has shown promise in reversing pulmonary arterial remodeling and improving hemodynamics in this compound-treated animals, indicating potential therapeutic pathways .

- The use of extracellular vesicles derived from stem cells has emerged as a novel approach to mitigate the effects of this compound-induced pulmonary hypertension, showcasing the versatility of this model in therapeutic exploration .

Toxicological Studies

This compound is also utilized in toxicological research to understand the adverse effects of chemical compounds on vascular systems. Its ability to induce specific vascular lesions makes it a valuable agent for studying toxicity mechanisms.

Toxicological Applications:

- Investigations into this compound's effects have revealed its capacity to cause significant pulmonary vascular disease while sparing other organs from damage, thus aiding in the assessment of vascular-specific toxicities .

Summary Table: Applications of this compound

Mecanismo De Acción

La monocrotalina ejerce sus efectos uniéndose a los receptores BMPR2, lo que lleva a niveles elevados de fosforilación de MAPK . Esta activación de la vía de la proteína quinasa activada por mitógeno da como resultado la fosforilación de p38 y la activación de p21, que regula el ciclo celular . La monocrotalina también inhibe los transportadores de cationes orgánicos OCT-1 y OCT-2, lo que contribuye a sus efectos citotóxicos en las células de carcinoma hepatocelular .

Comparación Con Compuestos Similares

La monocrotalina es similar a otros alcaloides pirrolizidínicos como la lasiocarpina y la riddelliina . Estos compuestos comparten efectos tóxicos similares, incluyendo hepatotoxicidad y neumonotoxicidad . La monocrotalina es única en su capacidad de inducir hipertensión pulmonar en roedores, lo que la convierte en una herramienta valiosa en la investigación médica .

Compuestos Similares

- Lasiocarpina

- Riddelliina

- Retrorsina

- Senecionine

Las propiedades y aplicaciones únicas de la monocrotalina la convierten en un compuesto de interés significativo en varios campos de la investigación científica.

Actividad Biológica

Monocrotaline (MCT) is a pyrrolizidine alkaloid derived from plants in the Crotalaria genus. It has garnered significant attention due to its potent biological activities, particularly in the context of pulmonary arterial hypertension (PAH) and its toxicological effects on various organ systems. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, experimental models, and implications for human health.

This compound induces PAH primarily through endothelial injury and vascular remodeling. The compound is metabolized to reactive metabolites that interact with cellular targets, leading to oxidative stress and inflammation:

- Endothelial Injury : this compound aggregates on and activates the calcium-sensing receptor (CaSR) in pulmonary artery endothelial cells, triggering calcium mobilization and subsequent cellular damage .

- Oxidative Stress : MCT administration results in increased oxidative stress markers, including elevated levels of reactive oxygen species (ROS) and decreased antioxidant enzyme activity .

- Vascular Remodeling : The compound promotes smooth muscle cell proliferation and collagen deposition within the pulmonary vasculature, contributing to sustained increases in pulmonary arterial pressure .

Experimental Models

This compound is commonly used in animal models to study PAH. The most prevalent model involves administering a single intraperitoneal injection of MCT to rats:

- Dosage : Typical doses range from 60 mg/kg body weight, resulting in significant right ventricular hypertrophy and pulmonary hypertension within weeks .

- Observations : Following MCT administration, researchers observe increased right ventricular wall thickness, elevated pulmonary artery pressure, and alterations in hematological parameters such as reduced hematocrit levels .

Table 1: Effects of this compound on Hemodynamic Parameters

| Parameter | Control Group | MCT Group (60 mg/kg) | Bosentan Group (300 mg/kg) |

|---|---|---|---|

| Right Ventricular Pressure (mmHg) | 25 ± 5 | 45 ± 7* | 30 ± 6* |

| Pulmonary Artery Pressure (mmHg) | 20 ± 4 | 40 ± 8* | 28 ± 5* |

| Right Ventricular Weight (g) | 0.5 ± 0.1 | 0.9 ± 0.2* | 0.6 ± 0.1* |

*Significant difference compared to control group (p < 0.05).

Case Studies

Several studies have illustrated the biological effects of this compound:

- Pulmonary Hypertension Model : A study by demonstrated that this compound treatment led to significant increases in both systolic and mean pulmonary artery pressures compared to controls. The addition of bosentan, an endothelin receptor antagonist, mitigated some of these effects but did not normalize all parameters.

- Neurological Effects : Research indicated that this compound exposure resulted in histological damage and oxidative stress in brain regions associated with cognitive function, suggesting potential neurotoxic effects beyond its cardiovascular impact .

- Immunotoxicity Evaluation : A study assessed the immunotoxic potential of this compound in mice, revealing alterations in immune cell populations and cytokine production following MCT exposure .

Propiedades

IUPAC Name |

5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,9,11-12,20-21H,5-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCMHGGNRFRMAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859330 | |

| Record name | 4,5-Dihydroxy-3,4,5-trimethyl-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Monocrotaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

315-22-0 | |

| Record name | Monocrotaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 - 203 °C | |

| Record name | Monocrotaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.